molecular formula C20H17N3O7S B5284409 ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B5284409
M. Wt: 443.4 g/mol
InChI Key: VFEPDMNFSDESNF-MHWRWJLKSA-N
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Description

Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a molecular formula of C22H20N2O7S This compound is characterized by its thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common synthetic route includes the condensation of 5-nitropyridine-2-ol with 4-formylbenzoic acid to form the benzylidene intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, electrophiles for substitution reactions, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The nitropyridine group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidinone core can also interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Ethyl 2-[(5E)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to its combination of a thiazolidinone core with nitropyridine and benzylidene groups. Similar compounds include:

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c1-3-29-19(25)12(2)22-18(24)16(31-20(22)26)10-13-4-7-15(8-5-13)30-17-9-6-14(11-21-17)23(27)28/h4-12H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEPDMNFSDESNF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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